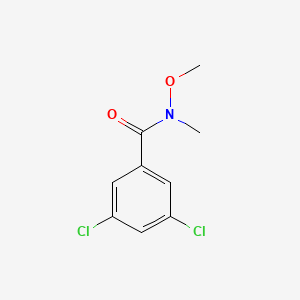
6-Fluorchinazolin-2-amin
Übersicht
Beschreibung
6-Fluoroquinazolin-2-amine is a chemical compound with the molecular formula C8H6FN3 and a molecular weight of 163.16 . It is used as a building block in research .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as 6-Fluoroquinazolin-2-amine, can be achieved through various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A four-step synthesis process has been used to create novel 4-aminoquinazoline derivatives .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and a fluorine atom attached at the 6th position .Chemical Reactions Analysis
Quinazoline derivatives have drawn significant attention due to their biological activities . The reactions involving these compounds are complex and can involve various functional groups and reaction conditions.Physical And Chemical Properties Analysis
6-Fluoroquinazolin-2-amine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
6-Fluorchinazolin-2-amin: Derivate wurden synthetisiert und auf ihr Potenzial als antibakterielle Wirkstoffe untersucht. Diese Verbindungen sind strukturelle Analoga von Chinolon- und Chinazolin-2,4-dion-Antibiotika . Obwohl einige synthetisierte Derivate eine moderate Aktivität gegen DNA-PK zeigten, die für die zelluläre DNA-Reparatur entscheidend ist, waren sie gegen getestete Bakterienstämme inaktiv . Dies deutet darauf hin, dass die antibakterielle Anwendung zwar das ursprüngliche Ziel war, die tatsächliche Anwendung jedoch möglicherweise in anderen biologischen Aktivitäten liegt.
Analgetika und entzündungshemmende Mittel
Chinazolin-Derivate, einschließlich derer mit einer this compound-Struktur, wurden auf ihre analgetischen und entzündungshemmenden Eigenschaften untersucht . Die pharmazeutische Chemie der Chinazoline hat eine Vielfalt an pharmakologischen Reaktionen aufgezeigt, die sie zu Kandidaten für die Arzneimittelforschung und -entwicklung in der Schmerzbehandlung und Entzündungsbekämpfung machen .
Krebsforschung
Die strukturellen Merkmale von Chinazolin-Derivaten wurden mit Antikrebsaktivitäten in Verbindung gebracht. Die Fähigkeit, DNA-PK zu hemmen, das eine Rolle bei der DNA-Reparatur spielt, deutet darauf hin, dass diese Verbindungen in Krebsbehandlungsstrategien eingesetzt werden könnten, bei denen die Hemmung von DNA-Reparaturmechanismen in Krebszellen von Vorteil ist .
Enzymhemmung
Die Hemmung von Enzymen wie DNA-Gyrase und Topoisomerase durch Chinazolin-Derivate ist ein bedeutender Forschungsbereich. Diese Enzyme sind an der DNA-Replikation und Zellteilung beteiligt, was sie zu Zielmolekülen für die Entwicklung neuer antibakterieller und Antikrebstherapien macht .
Arzneimittelentwicklung und -synthese
Das Chinazolin-Grundgerüst ist eine vielseitige Struktur im Arzneimittel-Design. Forscher haben den this compound-Kern modifiziert, um Struktur-Wirkungs-Beziehungen zu untersuchen und neue therapeutische Wirkstoffe mit verbesserten Wirkprofilen und Sicherheitsprofilen zu entwickeln .
Pharmakokinetisches Profil
Chinazolin-Derivate werden auch auf ihre pharmakokinetischen Eigenschaften untersucht. Das Verständnis, wie diese Verbindungen resorbiert, verteilt, metabolisiert und ausgeschieden werden, kann die Entwicklung effektiverer Arzneimittel unterstützen .
Resistenzmechanismusstudien
Mit der kontinuierlichen Entstehung von Antibiotika-resistenten Stämmen liefern Studien zu Chinazolin-Derivaten, einschließlich this compound, Einblicke in Resistenzmechanismen. Dieses Wissen kann die Entwicklung von Medikamenten leiten, die die Resistenz überwinden können .
Studien zu molekularen Interaktionen
Die einzigartige, magnesiumunabhängige Bindungsinteraktion einiger Chinazolin-Derivate mit biologischen Zielmolekülen bietet eine neue Perspektive auf molekulare Interaktionen. Dies kann zur Entdeckung neuartiger Therapeutika mit einzigartigen Wirkmechanismen führen .
Safety and Hazards
Wirkmechanismus
Target of Action
Quinazolines have been found to interact with various biological targets. For example, some quinazolines have been found to inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes .
Mode of Action
By binding to these enzymes, quinazolines can block bacterial DNA supercoiling, thereby inhibiting bacterial growth .
Biochemical Pathways
Quinazolines can affect various biochemical pathways depending on their specific structures and targets. For example, some quinazolines have been found to have anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic activities .
Pharmacokinetics
The pharmacokinetics of quinazolines can vary widely depending on their specific structures. Some quinazolines have been found to have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg .
Result of Action
The result of quinazoline action can vary depending on the specific compound and its targets. Some quinazolines have been found to have potent antimicrobial effects, while others have been found to have anti-inflammatory or anticancer effects .
Eigenschaften
IUPAC Name |
6-fluoroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWBVSDGGRQXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733743 | |
| Record name | 6-Fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20028-72-2 | |
| Record name | 6-Fluoro-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




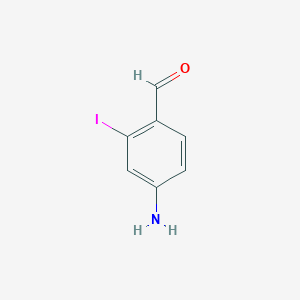
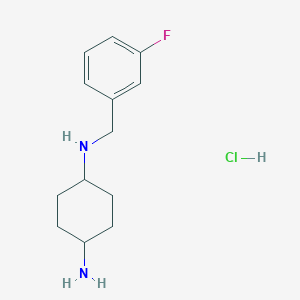
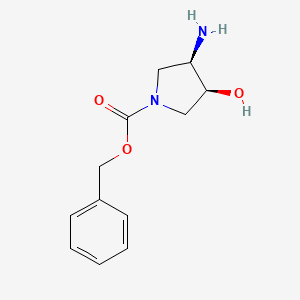
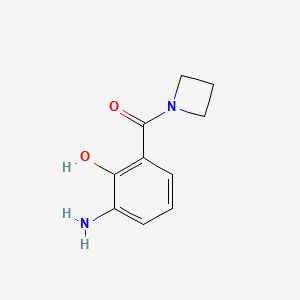
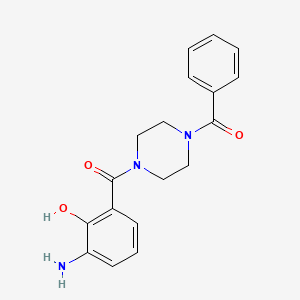
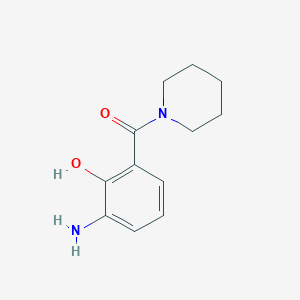
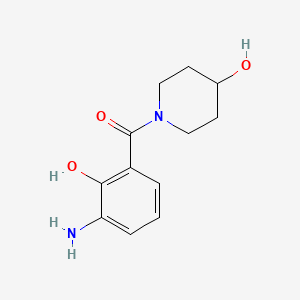

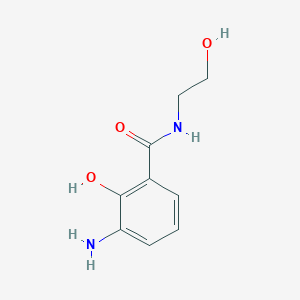

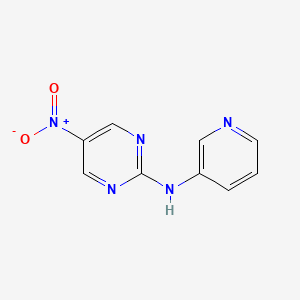
![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B1507388.png)
